molecular formula C7H5BF3KN2O4 B1461908 Potassium (3,5-dinitro-2-methylphenyl)trifluoroborate CAS No. 850623-72-2

Potassium (3,5-dinitro-2-methylphenyl)trifluoroborate

Cat. No.: B1461908
CAS No.: 850623-72-2
M. Wt: 288.03 g/mol
InChI Key: WATHPRZGMORMCV-UHFFFAOYSA-N
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Description

Potassium (3,5-dinitro-2-methylphenyl)trifluoroborate is a chemical compound with the CAS Number: 850623-72-2 . It has a molecular weight of 288.03 and a molecular formula of C7H5BF3KN2O4 . The IUPAC name for this compound is potassium trifluoro (2-methyl-3,5-dinitrophenyl)borate (1-) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BF3N2O4.K/c1-4-6(8(9,10)11)2-5(12(14)15)3-7(4)13(16)17;/h2-3H,1H3;/q-1;+1 . The exact mass of the compound is 287.99300 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 288.03 and a molecular formula of C7H5BF3KN2O4 . The canonical SMILES string for the compound is B-N+[O-])N+[O-])(F)(F)F.[K+] .

Scientific Research Applications

Synthesis and Characterization

  • Potassium 3,5-dinitro-1,2,4-triazolate, a related compound, has been used in the synthesis of neat 3,5-dinitro-1H-1,2,4-triazole, a sensitive and explosive material. This showcases the role of potassium-based compounds in creating energetic materials for applications like aerospace and drilling (Haiges et al., 2015).

Synthesis of Potassium Derivatives

  • Potassium-bis(trifluoromethyl)amino trifluoroborate, another derivative, has been synthesized for its potential use in various chemical reactions, demonstrating the versatility of potassium trifluoroborate compounds in chemical synthesis (Pawelke, 1988).

Application in Metal-Organic Frameworks

  • Sodium and potassium 3,5-dinitro-4-hydropyrazolate salts, structurally similar to the subject compound, have been explored for their use in constructing three-dimensional metal–organic frameworks, which are critical in developing super-heat-resistant explosives (Zhang et al., 2019).

Cross-Coupling Reactions

  • Potassium alkenyltrifluoroborates, akin to the subject compound, have been used in palladium-catalyzed coupling reactions with aryl or alkenyl halides or triflates, highlighting their importance in organic synthesis and pharmaceutical research (Molander and Rivero, 2002).

Properties

IUPAC Name

potassium;trifluoro-(2-methyl-3,5-dinitrophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF3N2O4.K/c1-4-6(8(9,10)11)2-5(12(14)15)3-7(4)13(16)17;/h2-3H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATHPRZGMORMCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1C)[N+](=O)[O-])[N+](=O)[O-])(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF3KN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661245
Record name Potassium trifluoro(2-methyl-3,5-dinitrophenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850623-72-2
Record name Potassium trifluoro(2-methyl-3,5-dinitrophenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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